molecular formula C9H10N2O3 B14508840 4-Methylphenyl methyl(nitroso)carbamate CAS No. 64470-43-5

4-Methylphenyl methyl(nitroso)carbamate

Cat. No.: B14508840
CAS No.: 64470-43-5
M. Wt: 194.19 g/mol
InChI Key: KKSSIVAZOPDHIO-UHFFFAOYSA-N
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Description

4-Methylphenyl methyl(nitroso)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a nitroso group attached to the carbamate structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl methyl(nitroso)carbamate typically involves the reaction of 4-methylphenyl isocyanate with nitrosomethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

4-Methylphenyl isocyanate+Nitrosomethyl carbamate4-Methylphenyl methyl(nitroso)carbamate\text{4-Methylphenyl isocyanate} + \text{Nitrosomethyl carbamate} \rightarrow \text{this compound} 4-Methylphenyl isocyanate+Nitrosomethyl carbamate→4-Methylphenyl methyl(nitroso)carbamate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

4-Methylphenyl methyl(nitroso)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylphenyl methyl(nitroso)carbamate involves the interaction of the nitroso group with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    4-Nitrophenyl methylcarbamate: Similar structure but with a nitro group instead of a nitroso group.

    4-Methylphenyl isocyanate: Precursor in the synthesis of 4-Methylphenyl methyl(nitroso)carbamate.

    Methyl carbamate: Basic carbamate structure without the aromatic ring or nitroso group.

Uniqueness: this compound is unique due to the presence of both the nitroso group and the aromatic ring, which confer distinct chemical and biological properties

Properties

CAS No.

64470-43-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(4-methylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C9H10N2O3/c1-7-3-5-8(6-4-7)14-9(12)11(2)10-13/h3-6H,1-2H3

InChI Key

KKSSIVAZOPDHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N(C)N=O

Origin of Product

United States

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